2-Methyl-2,3,4,5,6,7,8,9,10,11-decahydrocycloocta[b]oxepine
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Overview
Description
2-Methyl-2,3,4,5,6,7,8,9,10,11-decahydrocycloocta[b]oxepine is a complex organic compound with a unique structure that includes a cyclooctane ring fused with an oxepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3,4,5,6,7,8,9,10,11-decahydrocycloocta[b]oxepine typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,3,4,5,6,7,8,9,10,11-decahydrocycloocta[b]oxepine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-Methyl-2,3,4,5,6,7,8,9,10,11-decahydrocycloocta[b]oxepine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Methyl-2,3,4,5,6,7,8,9,10,11-decahydrocycloocta[b]oxepine exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Cyclooctane: A simpler hydrocarbon with a similar ring structure but lacking the oxepine ring.
Oxepine: A compound with a similar oxygen-containing ring but without the fused cyclooctane structure.
Decahydroquinoline: Another fused ring system with different functional groups and properties.
Uniqueness
2-Methyl-2,3,4,5,6,7,8,9,10,11-decahydrocycloocta[b]oxepine is unique due to its specific ring fusion and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
89567-31-7 |
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Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
10-methyl-9-oxabicyclo[6.5.0]tridec-1(8)-ene |
InChI |
InChI=1S/C13H22O/c1-11-7-6-9-12-8-4-2-3-5-10-13(12)14-11/h11H,2-10H2,1H3 |
InChI Key |
ZSBGKZSXNHGXBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2=C(O1)CCCCCC2 |
Origin of Product |
United States |
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